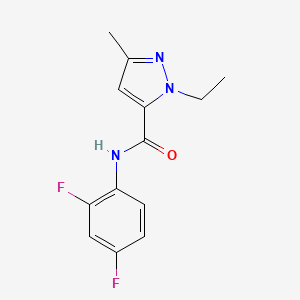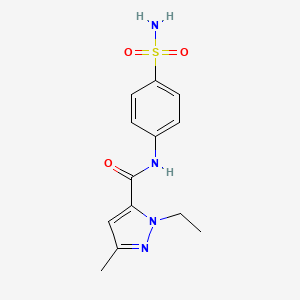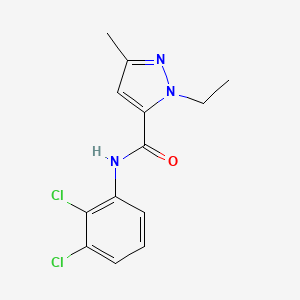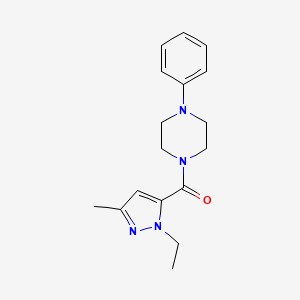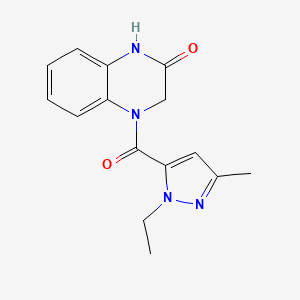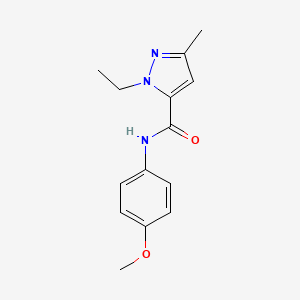
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide, also known as EMMP, is an organic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for use in a variety of experiments, from organic synthesis to drug discovery.
Applications De Recherche Scientifique
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines and triazolopyrimidines. It has also been used as a starting material for the preparation of cyclic peptides, which have potential applications in drug discovery. Additionally, this compound has been used in the synthesis of pyridazinone derivatives, which have potential applications in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition can be used to enhance the effectiveness of certain drugs, as well as to reduce their side effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as to have anti-cancer and anti-diabetic properties. Additionally, this compound has been shown to have neuroprotective effects, and may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and its unique chemical structure and properties make it an ideal candidate for use in a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, this compound is toxic, so it must be handled with care.
Orientations Futures
The potential future directions for 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide are numerous. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in drug discovery and the treatment of diseases. Additionally, this compound could be used in the synthesis of novel heterocyclic compounds and other compounds with potential applications in medicine and other fields. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including ethyl acetoacetate, 4-methoxybenzaldehyde, and ammonium acetate. The synthesis is typically carried out in an anhydrous environment using a microwave-assisted synthesis (MAS) technique. The reaction is carried out at temperatures ranging from 70 to 150°C, and the resulting product is a white solid with a melting point of 105-106°C.
Propriétés
IUPAC Name |
2-ethyl-N-(4-methoxyphenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDAOUGHYNACCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
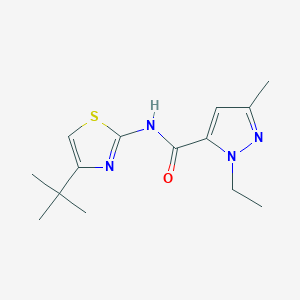

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
